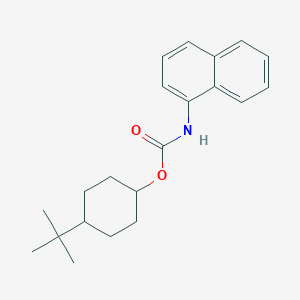
4-tert-butylcyclohexyl 1-naphthylcarbamate
Übersicht
Beschreibung
4-tert-butylcyclohexyl 1-naphthylcarbamate, also known as TCNQ or NTCB, is a chemical compound widely used in scientific research. It is an organic semiconductor that has been used in a variety of applications, including electronic devices, sensors, and as a model system for studying charge transfer processes.
Wissenschaftliche Forschungsanwendungen
4-tert-butylcyclohexyl 1-naphthylcarbamate has been used in a wide range of scientific research applications, including as an organic semiconductor in electronic devices such as field-effect transistors and solar cells. It has also been used as a model system for studying charge transfer processes in organic materials, as well as in the development of sensors for detecting various analytes.
Wirkmechanismus
The mechanism of action of 4-tert-butylcyclohexyl 1-naphthylcarbamate is related to its ability to act as an electron acceptor. When 4-tert-butylcyclohexyl 1-naphthylcarbamate is exposed to light or other forms of energy, it can accept electrons from nearby molecules, leading to the formation of a charged species known as a radical ion. This process can lead to changes in the electronic properties of the material, which can be used for a variety of applications.
Biochemical and Physiological Effects:
While 4-tert-butylcyclohexyl 1-naphthylcarbamate is not typically used in biological systems, there have been some studies investigating its potential effects on living organisms. One study found that exposure to 4-tert-butylcyclohexyl 1-naphthylcarbamate led to changes in the expression of genes related to oxidative stress and inflammation in zebrafish embryos. However, more research is needed to fully understand the potential biochemical and physiological effects of 4-tert-butylcyclohexyl 1-naphthylcarbamate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-tert-butylcyclohexyl 1-naphthylcarbamate in scientific research is its well-characterized electronic properties, which make it a useful model system for studying charge transfer processes. Additionally, 4-tert-butylcyclohexyl 1-naphthylcarbamate is relatively easy to synthesize and can be used in a variety of applications. However, one limitation of using 4-tert-butylcyclohexyl 1-naphthylcarbamate is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for 4-tert-butylcyclohexyl 1-naphthylcarbamate research, including the development of new electronic devices and sensors, as well as the investigation of its potential biological effects. Additionally, researchers may explore the use of 4-tert-butylcyclohexyl 1-naphthylcarbamate in combination with other materials to create new hybrid materials with unique properties. Overall, the versatility and well-characterized properties of 4-tert-butylcyclohexyl 1-naphthylcarbamate make it a promising area of research for the future.
Eigenschaften
IUPAC Name |
(4-tert-butylcyclohexyl) N-naphthalen-1-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-21(2,3)16-11-13-17(14-12-16)24-20(23)22-19-10-6-8-15-7-4-5-9-18(15)19/h4-10,16-17H,11-14H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASRDAYDPYGMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylcyclohexyl naphthalen-1-ylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}methanesulfonamide](/img/structure/B4766380.png)
![2-ethyl-1-[(4-propylphenyl)sulfonyl]piperidine](/img/structure/B4766388.png)
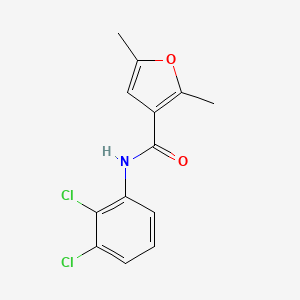
![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4766399.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4766411.png)
![3-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4766415.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4766430.png)
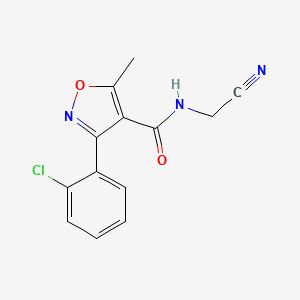
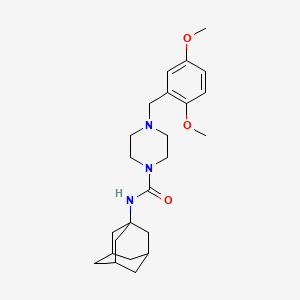
![2-(2,5-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4766461.png)
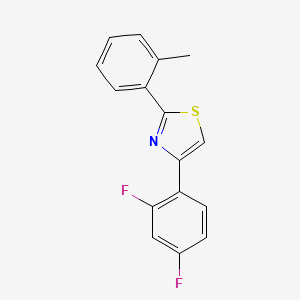
![4-allyl-3-(4-butoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4766489.png)
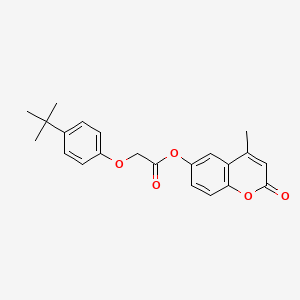
![2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4766501.png)